2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine
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Overview
Description
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine is an organic compound that features a phenethylamine backbone with a sulfanyl group and an additional phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine typically involves the reaction of 2-phenylethylamine with a suitable sulfanylating agent. One common method is the reaction of 2-phenylethylamine with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler phenethylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenethylamine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfanyl groups on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine involves its interaction with various molecular targets. The compound can bind to receptors and enzymes, influencing their activity. For example, it may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters. Additionally, the sulfanyl group can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure without the sulfanyl group.
2-Phenylethylamine: Lacks the additional phenyl group.
Thiophenol: Contains a sulfanyl group but lacks the phenethylamine backbone.
Uniqueness
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine is unique due to the presence of both a sulfanyl group and an additional phenyl group on the phenethylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N2S |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(2-amino-2-phenylethyl)sulfanyl-1-phenylethanamine |
InChI |
InChI=1S/C16H20N2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
InChI Key |
CRMSZVVODPFNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSCC(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
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